molecular formula C21H24N2O4S B2843008 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 921914-24-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

Cat. No. B2843008
M. Wt: 400.49
InChI Key: BGAWZAYUIUNTCS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The molecule also contains an allyl group (a carbon chain attached via a double bond), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), and a methanesulfonamide group (containing sulfur, oxygen, and nitrogen) attached to the benzo[b][1,4]oxazepine core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[b][1,4]oxazepine ring is a seven-membered ring with one oxygen and one nitrogen atom . The presence of these heteroatoms, along with the various substituents, would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the methanesulfonamide group could potentially undergo a variety of reactions involving the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Almansour et al. (2016) focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, achieving good to excellent yields. These compounds, including similar structures to the one , were analyzed using X-ray diffraction and DFT studies, showing agreement between calculated molecular structures and X-ray structures. This research highlights the potential for designing novel compounds with specific structural features and investigating their properties (Almansour et al., 2016).

Photophysical Properties

Research by Petrovskii et al. (2017) on the synthesis and photophysical properties of dimethyl oxazapolycyclic skeletons, including dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, presents insights into the unique photophysical characteristics of these compounds. This study emphasizes the significance of structural configuration in determining the emission properties, which can be leveraged in the development of optical materials and sensors (Petrovskii et al., 2017).

Antimicrobial Activities

The synthesis of biologically active derivatives with structures similar to the compound has been reported by Babu et al. (2013). These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains. The structure-activity relationship analysis indicates the potential of such compounds in the development of new antimicrobial agents (Babu et al., 2013).

Potential Applications in Nonlinear Optical Properties

The study by Almansour et al. also touches on the nonlinear optical (NLO) properties of the synthesized compounds, with computational hyperpolarizability studies indicating that certain derivatives could serve as candidates for NLO applications. This suggests that compounds with structural similarities to "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide" might have applications in optical and photonic technologies (Almansour et al., 2016).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-4-12-23-18-13-17(10-11-19(18)27-15-21(2,3)20(23)24)22-28(25,26)14-16-8-6-5-7-9-16/h4-11,13,22H,1,12,14-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWZAYUIUNTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

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